molecular formula C20H22FN3O3 B2954947 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049431-87-9

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2954947
CAS No.: 1049431-87-9
M. Wt: 371.412
InChI Key: FQWWPXBSWFHGLU-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a benzo[d][1,3]dioxole (piperonyl) carboxamide group linked to a 2-fluorophenylpiperazine moiety through an ethyl spacer. The piperonyl group is a common pharmacophore found in various bioactive compounds, and piperonylic acid derivatives have been investigated for their antibacterial properties . The 2-fluorophenylpiperazine subunit is a classical feature in many compounds that interact with the central nervous system, particularly as ligands for neurotransmitter receptors . This specific molecular architecture suggests potential for this compound to be utilized as a key intermediate in organic synthesis or as a pharmacological tool compound. Researchers may employ it in the development of novel therapeutic agents, particularly in areas such as neuroscience or antimicrobial studies. The stability of analogous compounds with fluorophenylpiperazine groups in aqueous-organic solutions has been studied, indicating their relevance in pre-formulation research . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-3-1-2-4-17(16)24-11-9-23(10-12-24)8-7-22-20(25)15-5-6-18-19(13-15)27-14-26-18/h1-6,13H,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWWPXBSWFHGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The inhibition of ENTs by this compound can disrupt nucleotide synthesis, which can have downstream effects on various cellular processes. For example, it can affect DNA replication and repair, RNA synthesis, and other processes that rely on nucleotides. The specific molecular and cellular effects of this compound’s action would depend on the specific cell type and the role of nucleotide synthesis in that cell’s function.

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo[d][1,3]dioxole core attached to a piperazine moiety. The synthesis typically involves the reaction of saccharin derivatives with 2-fluorophenylpiperazine in acetonitrile under reflux conditions. This method yields the desired carboxamide product with high purity, as confirmed by various spectroscopic techniques such as NMR and mass spectrometry .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of related benzodioxole derivatives. For instance, compounds with similar structures have been shown to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating significant inhibitory activity .

Table 1: Inhibitory Activity Against α-Amylase

CompoundIC50 Value (µM)Source
IIa0.85
IIc0.68

In vivo studies using streptozotocin-induced diabetic mice revealed that these compounds could significantly lower blood glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro tests showed that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests a promising avenue for further development as an anticancer agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
A549 (Lung Cancer)26
HeLa (Cervical)65

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in metabolic pathways and cell proliferation. The piperazine moiety is known for its role in enhancing bioactivity through receptor interactions, particularly in the central nervous system and endocrine systems .

Case Studies and Research Findings

Several case studies have been conducted to assess the pharmacological effects of benzodioxole derivatives:

  • Antidiabetic Effects : A study demonstrated that compound IIc significantly reduced blood glucose levels in diabetic mice after multiple doses, showcasing its efficacy in glucose regulation .
  • Cytotoxicity Profiles : Various derivatives were tested against normal and cancer cell lines, revealing that while some compounds effectively inhibited cancer cell growth, they showed minimal toxicity towards normal cells, indicating a favorable safety profile .

Comparison with Similar Compounds

Structural Analogues of Piperazine Derivatives

The piperazine ring and its substituents significantly influence receptor affinity and metabolic stability. Key comparisons include:

Compound Piperazine Substituent Key Features Yield/Melting Point Reference
Target Compound: N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide 2-fluorophenyl Carboxamide linker; benzo[d][1,3]dioxole core Data not provided
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049398-59-5) 2-fluorophenyl Oxalamide linker instead of carboxamide MW: 428.5; density/m.p. not listed
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-o-tolylpiperazine (Compound 9) o-tolyl Ethyl-piperazine linker; higher bulkiness 80% yield; m.p. 202–203°C
18F-mefway (PET tracer) 2-methoxyphenyl Fluorine-18 label; carboxamide with cyclohexane IC50: 26 nmol/L (5-HT1A binding)
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) 2,4-dichlorophenyl Pentanamide linker; pyridinylphenyl group Synthesis via column chromatography

Key Observations :

  • Linker Modifications : Replacing the carboxamide with oxalamide (CAS 1049398-59-5, ) may alter hydrogen-bonding capacity and solubility.
  • Pharmacological Relevance : The 2-methoxyphenyl analog (18F-mefway) demonstrates high 5-HT1A receptor affinity (IC50 26 nmol/L, ), suggesting that substituents on the piperazine ring critically influence target engagement.

Benzo[d][1,3]dioxole Derivatives with Varied Heterocycles

The benzo[d][1,3]dioxole core is a common motif in bioactive compounds. Comparisons include:

Compound Heterocycle/Linker Key Features Yield Reference
Target Compound Piperazine-ethyl-carboxamide Combines piperazine flexibility with carboxamide Data not provided
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421441-85-1) Furan-imidazole-ethyl Imidazole replaces piperazine; furan adds polarity MW: 339.3; m.p. not listed
3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopentyloxy)ethyl)imidazo[1,2-b]pyridazin-6-amine Imidazopyridazine-ethyl Cyclopentyloxy group; kinase inhibitor scaffold
Methyl 2-(2H-1,3-benzodioxole-5-yl)acetate (Compound 4) Acetic ester Simplified structure; lacks piperazine 95% yield (oil)

Key Observations :

  • receptor antagonism).
  • Synthetic Accessibility : Ester derivatives (e.g., Compound 4, ) are synthesized in high yields (95%), suggesting that carboxamide analogs may require optimized purification steps.

Crystallographic and Structural Data

reports the crystal structure of a chloride salt analog, 1-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenethyl)-4-(3-chlorophenyl)piperazin-1-ium chloride. The piperazine adopts a chair conformation, with the 3-chlorophenyl group in an equatorial position . This suggests that the target compound’s 2-fluorophenyl substituent may similarly influence piperazine ring geometry and intermolecular interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodology : The compound is typically synthesized via a multi-step process involving:

Piperazine functionalization : Substitution of the piperazine ring with a 2-fluorophenyl group using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., DBU or K2CO3) .

Carboxamide coupling : Activation of the benzo[d][1,3]dioxole-5-carboxylic acid using reagents like HATU or EDC, followed by reaction with the ethylenediamine-linked piperazine intermediate .

  • Key considerations : Solvent choice (e.g., DMF or CH2Cl2) and temperature control (0–25°C) are critical to avoid side reactions. Purification via flash chromatography or recrystallization yields >80% purity .

Q. How is structural characterization performed for this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity. For example, the 2-fluorophenyl group shows a doublet of doublets (δ ~6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C21H21FN3O3: 406.1512) .
  • X-ray crystallography : Used to resolve stereochemistry in salt forms (e.g., HCl salts with recrystallization from ethanol) .

Q. What preliminary pharmacological assays are used to evaluate this compound?

  • In vitro receptor binding : Radioligand displacement assays (e.g., [³H]spiperone for dopamine D2/D3 receptors) determine Ki values. Structural analogs show D3 receptor affinity (Ki < 10 nM) with selectivity over D2 (10–100x) .
  • Functional assays : cAMP accumulation or β-arrestin recruitment assays assess agonist/antagonist activity .

Advanced Research Questions

Q. How can experimental design optimize the compound’s selectivity for dopamine D3 receptors over D2?

  • Rationale : The 2-fluorophenylpiperazine moiety enhances D3 selectivity, but bulkier substituents (e.g., benzo[d][1,3]dioxole) may sterically hinder D2 binding .
  • Methodology :

  • Molecular docking : Simulate interactions with D3 vs. D2 receptor homology models. Key residues (e.g., D3: Val87, Phe346) guide substituent modifications .
  • SAR studies : Compare analogs with varied linker lengths or heterocyclic groups. For example, replacing ethylenediamine with a trans-but-2-enyl linker reduces D2 affinity by 50% .

Q. How should researchers address contradictory data in receptor binding assays?

  • Case example : Discrepancies in Ki values between labs may arise from:

Receptor source : Recombinant (CHO cells) vs. native (striatal membranes) receptors differ in lipid environment .

Ligand purity : Impurities >5% (e.g., unreacted intermediates) skew results. Validate via HPLC (>95% purity) .

  • Resolution : Standardize assay protocols (e.g., buffer composition, incubation time) and cross-validate with a reference compound (e.g., SB-277011-A) .

Q. What strategies improve metabolic stability for in vivo studies?

  • Metabolic hotspots : The ethylenediamine linker and benzo[d][1,3]dioxole group are susceptible to CYP450 oxidation .
  • Mitigation :

  • Deuterium incorporation : Replace labile hydrogens (e.g., CH2 in linker with CD2) to slow metabolism .
  • Prodrug approaches : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) for enhanced oral bioavailability .

Q. How does fluorination at the phenyl ring impact pharmacokinetics?

  • Effects :

  • Lipophilicity : The 2-fluoro substituent increases logP by ~0.5 units, enhancing blood-brain barrier penetration (predicted via PAMPA assay) .
  • Metabolic resistance : Fluorine reduces para-hydroxylation by CYP2D6, as shown in microsomal stability assays (t1/2 > 60 min) .

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